molecular formula C8H4BrF4NO B6305236 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide CAS No. 2091605-54-6

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B6305236
CAS No.: 2091605-54-6
M. Wt: 286.02 g/mol
InChI Key: MBBMPHRPXZQFEJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMPHRPXZQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzamide precursor. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound's pharmacological properties make it a candidate for drug development. Research indicates that 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide exhibits notable biological activity, including:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism of action involves inducing apoptosis and causing cell cycle arrest, making it a potential therapeutic agent for cancer treatment.
  • Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. This suggests its potential use in treating inflammatory diseases.
  • Binding Affinity Studies : The unique combination of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity to specific molecular targets such as enzymes or receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions further, which could lead to improved drug design strategies.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Novel Compounds : The compound can be used as a precursor in the synthesis of other functionalized benzamides and related derivatives, expanding the library of available compounds for research .
  • Catalytic Reactions : It can participate in various chemical reactions involving halogen exchange, oxidation, and reduction processes. Common reagents used in these reactions include sodium iodide for halogen exchange and lithium aluminum hydride for reduction.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

  • OLED Materials : this compound can be utilized as an intermediate in the synthesis of organic light-emitting diode (OLED) materials. Its electronic properties make it suitable for use as a dopant or host material in OLED devices .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on A549 lung cancer cells revealed that treatment with varying concentrations led to significant reductions in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis Methodology

Research into the synthesis of this compound has demonstrated efficient methods involving multi-step reactions under controlled conditions to optimize yield and purity. Techniques such as chromatography and recrystallization are employed for purification, showcasing its feasibility for industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromomethyl group.

Uniqueness

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of bromine, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications.

Biological Activity

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine, fluorine, and trifluoromethyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H6_{6}BrF4_{4}N. Its structural characteristics include:

  • Bromine atom : Enhances the compound's reactivity and binding affinity.
  • Fluorine atoms : Increase lipophilicity, facilitating membrane penetration.
  • Trifluoromethyl group : Contributes to the compound's stability and biological activity.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential role as a therapeutic agent, particularly in targeting diseases like cancer and metabolic disorders.

Anticancer Efficacy

Research indicates that this compound exhibits promising anticancer properties. A comparative study showed that it has an effective concentration range of 0.031–0.062 µg/mL against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated through several assays, demonstrating significant antiproliferative effects.

Binding Affinity Studies

Studies utilizing techniques such as surface plasmon resonance have shown that this compound has a high binding affinity to specific molecular targets. This characteristic is essential for its development as a drug candidate.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Findings : The compound demonstrated significant cytotoxicity with IC50_{50} values in the nanomolar range, indicating its potential as an anticancer agent.
  • Binding Studies :
    • Objective : To assess the binding characteristics of the compound to enzyme targets.
    • Methodology : Isothermal titration calorimetry was employed to determine binding affinities.
    • Results : The study confirmed strong interactions between the compound and its targets, supporting its role in drug design .

Comparative Analysis with Similar Compounds

Compound NameUnique Features
2-Fluoro-3-(trifluoromethyl)benzamideSimilar structure but lacks bromine
3-(Trifluoromethyl)benzamideLacks both bromine and fluorine
6-Bromo-2-fluoro-3-(trifluoromethyl)benzamideContains multiple halogen atoms enhancing reactivity

The unique arrangement of bromine and fluorine atoms in this compound contributes to its distinct chemical properties compared to other similar compounds, enhancing its stability and reactivity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide?

Answer:
A common approach involves coupling 2-Bromo-6-fluorobenzoic acid derivatives with amines. For example:

  • Step 1: Activate the carboxyl group of 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) using reagents like thionyl chloride or EDCI to form an acyl chloride or active ester intermediate .
  • Step 2: React with 3-(trifluoromethyl)aniline or a substituted amine under Schotten-Baumann conditions.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or NMR.
    Reference analogs like 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide highlight the utility of coupling reactions for trifluoromethyl-substituted benzamides .

Basic: How can X-ray crystallography be optimized for structural determination of this compound?

Answer:

  • Crystal Growth: Use slow evaporation in solvents like dichloromethane/hexane mixtures to obtain high-quality single crystals.
  • Data Collection: Employ synchrotron radiation for high-resolution data, especially given heavy atoms (Br, F) that cause absorption effects.
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters for bromine and fluorine atoms . Validate hydrogen bonding and π-π interactions with Mercury CSD for packing analysis .

Advanced: How can conflicting NMR data (e.g., splitting patterns due to fluorine/bromine isotopes) be resolved?

Answer:

  • Isotopic Effects: Bromine (⁷⁹Br/⁸¹Br) and fluorine (¹⁹F) isotopes cause splitting in ¹H/¹³C NMR. Use high-field NMR (≥500 MHz) to improve resolution.
  • Decoupling Techniques: Apply ¹⁹F decoupling during ¹H NMR acquisition to suppress F-coupled splitting.
  • Computational Validation: Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian or ADF software) to assign ambiguous peaks .

Advanced: What methodologies are effective for assessing its biological activity against enzyme targets?

Answer:

  • Target Selection: Prioritize enzymes inhibited by structurally similar benzamides (e.g., succinate dehydrogenase inhibitors like fluopyram ).
  • Assay Design:
    • In vitro: Use fluorescence-based assays (e.g., NADH depletion) or ITC (isothermal titration calorimetry) for binding affinity measurements.
    • Cell-based: Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ determination.
  • SAR Analysis: Compare with analogs (e.g., 5-bromo-2-fluoro-N-(pyrimidinyl)benzamide derivatives) to identify critical substituents .

Advanced: How can computational tools predict intermolecular interactions in its crystal structure?

Answer:

  • Mercury CSD: Analyze hydrogen bonds (e.g., N-H···O=C) and halogen interactions (Br···F) using the "Contacts" module. Generate packing diagrams to visualize voids or channels .
  • ConQuest: Search the Cambridge Structural Database (CSD) for similar benzamide motifs to predict preferred packing patterns .
  • DFT Calculations: Compute electrostatic potential surfaces to rationalize Br/F participation in non-covalent interactions.

Advanced: How to address solubility discrepancies in different solvent systems?

Answer:

  • Solvent Screening: Test solubility in fluorinated solvents (e.g., hexafluoroisopropanol) or DMSO-water mixtures, which often dissolve highly halogenated aromatics.
  • Thermodynamic Analysis: Use the van’t Hoff equation with DSC (differential scanning calorimetry) data to model temperature-dependent solubility.
  • Co-solvency Approach: Additives like cyclodextrins or ionic liquids can enhance aqueous solubility for biological assays .

Advanced: What strategies validate synthetic purity when trace fluorinated byproducts persist?

Answer:

  • LC-MS/MS: Use reverse-phase chromatography (C18 column) with a water/acetonitrile gradient. Monitor for halogenated impurities via negative-ion ESI-MS.
  • ¹⁹F NMR: Identify trace fluorinated byproducts (e.g., unreacted trifluoromethyl intermediates) with high sensitivity .
  • Elemental Analysis: Confirm Br/F stoichiometry to detect deviations caused by incomplete substitution.

Basic: How to safely handle and store this compound given its halogenated structure?

Answer:

  • Storage: Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the amide bond.
  • Decomposition: Avoid prolonged exposure to UV light, which may cleave C-Br bonds.
  • Waste Disposal: Neutralize with alkaline ethanol to convert bromo/fluoro substituents into less hazardous salts .

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